4-bromo-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
4-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a bromine atom, a chlorine atom, and a fluorine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. The purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide
- 4-Bromo-N-[(2-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide
- 4-Bromo-N-[(2-chloro-6-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide
Uniqueness
4-Bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C19H13BrClFN2O |
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Molecular Weight |
419.7 g/mol |
IUPAC Name |
4-bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H13BrClFN2O/c20-14-9-7-13(8-10-14)19(25)24(18-6-1-2-11-23-18)12-15-16(21)4-3-5-17(15)22/h1-11H,12H2 |
InChI Key |
BUUSSXSZNIGQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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